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Compound of Interest

Compound Name: Pantoprazole sulfide

Cat. No.: B019649

This technical guide provides a detailed analysis of the spectroscopic data for pantoprazole
sulfide, a known metabolite and impurity of the proton pump inhibitor, pantoprazole. This
document is intended for researchers, scientists, and professionals in drug development,
offering a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) data to facilitate the structural elucidation and
characterization of this compound.

Chemical Structure and Properties

Pantoprazole sulfide, chemically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-
pyridinyl)methylsulfanyl]-1H-benzimidazole, is a thioether derivative of pantoprazole.[1] The
structural details are fundamental for the interpretation of its spectroscopic data.

e Molecular Formula: CieH15F2N303S[1]
» Molecular Weight: 367.37 g/mol [2]
e CAS Number: 102625-64-9[2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, MS, and IR
spectroscopy for pantoprazole sulfide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

While specific, publicly available high-resolution *H NMR data with assigned chemical shifts
and coupling constants for pantoprazole sulfide is limited, certificates of analysis for
commercial standards often state that the tH NMR spectrum is "consistent with structure."”
Based on the known structure and data from related compounds, the expected proton signals
are summarized below.

Chemical Shift (6,

. Multiplicity Number of Protons  Assignment

ppm) (Predicted)

~8.10 S 1H Aromatic H (Pyridinyl)
Aromatic H

~7.50-7.10 m 3H o
(Benzimidazolyl)

~6.90 d 1H Aromatic H (Pyridinyl)

~6.70 t 1H -OCHF2

~4.40 s 2H -S-CH2-

~3.90 s 3H -OCHs

~3.85 S 3H -OCHs

~12.5 (broad) S 1H N-H (Benzimidazolyl)

13C NMR (Carbon NMR) Data

The 13C NMR spectrum of pantoprazole sulfide has been reported in the literature, with the
solvent being DMSO-de.[3]
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Chemical Shift (6, ppm)

Assignment

~160 - 150 Aromatic C-O, C=N

~150 - 140 Aromatic C (Pyridinyl)

~140 - 110 Aromatic C (Benzimidazolyl and Pyridinyl)
~115 (1) -OCHF2

~60 - 55 -OCHs

~30 -S-CH2-

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly using techniques like LC-MS/MS with

electrospray ionization (ESI), is crucial for confirming the molecular weight and fragmentation

pattern of pantoprazole sulfide.

m/z Ratio lon Type Interpretation
368.0880 [M+H]* Protonated molecular ion
366.0729 [M-H]~ Deprotonated molecular ion

Fragment ion observed in
214.0022 [Fragment]~

MS/MS of [M-H]~

Fragment ion observed in
193.9961 [Fragment]~

MS/MS of [M-H]~

Fragment ion observed in
162.9976 [Fragment]~

MS/MS of [M-H]~

Infrared (IR) Spectroscopy

The FT-IR spectrum of pantoprazole sulfide provides information about the functional groups

present in the molecule. The data is typically acquired using KBr pellet or ATR techniques.

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b019649?utm_src=pdf-body
https://www.benchchem.com/product/b019649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3400 - 3200 Medium N-H stretching (Benzimidazole)
~3100 - 3000 Medium Aromatic C-H stretching

] Aliphatic C-H stretching (-CHs,

~2950 - 2850 Medium

-CH2)

C=N and C=C stretching
~1620 - 1580 Strong o

(Aromatic rings)
~1480 - 1440 Strong Aromatic C=C stretching

C-O-C stretching (Aromatic
~1280 - 1200 Strong

ethers)
~1100 - 1000 Strong C-F stretching (-OCHF2)
~750 - 700 Strong C-S stretching

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality
spectroscopic data.

NMR Spectroscopy

o Sample Preparation: A sample of pantoprazole sulfide (5-10 mg) is dissolved in
approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-de, in @ 5 mm NMR
tube.

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 1H NMR Acquisition Parameters:
o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 0-14 ppm.
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o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64.

e 13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled single-pulse experiment.

[¢]

Spectral Width: 0-200 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on concentration.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-
de at 2.50 ppm for *H and 39.52 ppm for 13C).

Mass Spectrometry (LC-MS/MS)

o Sample Preparation: A stock solution of pantoprazole sulfide is prepared in a suitable
solvent (e.g., methanol or acetonitrile) and further diluted to an appropriate concentration
(e.g., 1 pg/mL) with the mobile phase.

e Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray
ionization (ESI) source.

e Liquid Chromatography Parameters:
o Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 pm).

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium
acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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o Flow Rate: 0.2-0.5 mL/min.

o Injection Volume: 5-10 pL.

e Mass Spectrometry Parameters:
o lonization Mode: ESI positive and/or negative mode.

o Scan Mode: Full scan for molecular ion confirmation and product ion scan (MS/MS) for
fragmentation analysis.

o Collision Gas: Argon or nitrogen.

o Collision Energy: Optimized to achieve characteristic fragmentation.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: A small amount of pantoprazole sulfide is finely ground with dry potassium
bromide (KBr) powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27
FT-IR).

e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm™1,
o Number of Scans: 16-32.

o Data Processing: The acquired spectrum is baseline corrected and may be normalized. Peak
positions are identified and reported in wavenumbers (cm~1).
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Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the correlation
between the molecular structure and the expected spectroscopic signals.

Experimental Workflow for Spectroscopic Analysis of Pantoprazole Sulfide
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Caption: Experimental workflow for the spectroscopic analysis of pantoprazole sulfide.

Caption: Correlation of pantoprazole sulfide's structure with its spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
Interpretation of Pantoprazole Sulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019649#spectroscopic-data-interpretation-for-
pantoprazole-sulfide-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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